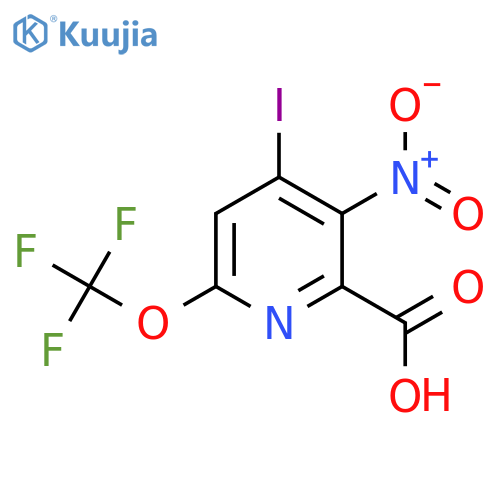Cas no 1806245-39-5 (4-Iodo-3-nitro-6-(trifluoromethoxy)pyridine-2-carboxylic acid)

1806245-39-5 structure
商品名:4-Iodo-3-nitro-6-(trifluoromethoxy)pyridine-2-carboxylic acid
CAS番号:1806245-39-5
MF:C7H2F3IN2O5
メガワット:378.000864505768
CID:4836590
4-Iodo-3-nitro-6-(trifluoromethoxy)pyridine-2-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 4-Iodo-3-nitro-6-(trifluoromethoxy)pyridine-2-carboxylic acid
-
- インチ: 1S/C7H2F3IN2O5/c8-7(9,10)18-3-1-2(11)5(13(16)17)4(12-3)6(14)15/h1H,(H,14,15)
- InChIKey: JTJOHOYMWNLYAK-UHFFFAOYSA-N
- ほほえんだ: IC1C=C(N=C(C(=O)O)C=1[N+](=O)[O-])OC(F)(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 9
- 重原子数: 18
- 回転可能化学結合数: 2
- 複雑さ: 347
- トポロジー分子極性表面積: 105
- 疎水性パラメータ計算基準値(XlogP): 2.7
4-Iodo-3-nitro-6-(trifluoromethoxy)pyridine-2-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029090210-1g |
4-Iodo-3-nitro-6-(trifluoromethoxy)pyridine-2-carboxylic acid |
1806245-39-5 | 97% | 1g |
$1,564.50 | 2022-03-31 |
4-Iodo-3-nitro-6-(trifluoromethoxy)pyridine-2-carboxylic acid 関連文献
-
Huang Zhou,Jian Zhang,Ibrahim Saana Amiinu,Chenyu Zhang,Xiaobo Liu,Wenmao Tu,Mu Pan,Shichun Mu Phys. Chem. Chem. Phys., 2016,18, 10392-10399
-
Raphaela Araujo Mantovani,Ângelo Luiz Fazani Cavallieri,Flavia Maria Netto,Rosiane Lopes Cunha Food Funct., 2013,4, 1322-1331
-
Megan H. J. Oh,Darcy J. Gentleman,Gregory D. Scholes Phys. Chem. Chem. Phys., 2006,8, 5079-5085
-
Zhentan Lu,Lin Mei,Xinge Zhang,Yanan Wang,Yu Zhao,Chaoxing Li Polym. Chem., 2013,4, 5743-5750
-
Michael Bachmann,Olivier Blacque,Koushik Venkatesan Dalton Trans., 2015,44, 10003-10013
1806245-39-5 (4-Iodo-3-nitro-6-(trifluoromethoxy)pyridine-2-carboxylic acid) 関連製品
- 851802-43-2(1-(naphthalene-2-carbonyl)-2-{(4-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole)
- 2227651-43-4(rac-(1R,3R)-3-(3-fluoro-4-methylphenyl)-2,2-dimethylcyclopropylmethanamine)
- 1209778-49-3((11E)-Tetradecen-1-yl-d5 Acetate)
- 309755-91-7((5Z)-3-(3-chlorophenyl)-2-sulfanylidene-5-(thiophen-2-yl)methylidene-1,3-thiazolidin-4-one)
- 1038734-05-2(N~1~-Benzyl-N~1~-ethyl-4-(trifluoromethyl)-1,2-benzenediamine)
- 1020992-57-7(2-4-(1-Aminoethyl)-2-methoxyphenoxyethan-1-ol)
- 22244-57-1(3H-1,2,4-Triazol-3-one, 5-amino-2,4-dihydro-4-methyl-)
- 92407-84-6(1-(2-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde)
- 1854803-21-6(N-(4,4-difluorocyclohexyl)-2-methylpyrimidin-4-amine)
- 1869599-51-8(5-(Benzyloxy)-2-{[(benzyloxy)carbonyl]amino}pentanoic acid)
推奨される供給者
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬